molecular formula C48H30N4 B8196305 2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile

2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile

Cat. No.: B8196305
M. Wt: 662.8 g/mol
InChI Key: WGPFIQPUISHGFZ-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile (CAS: 2757083-07-9), is a tetra-substituted pyrene derivative featuring four benzene rings linked via acetonitrile groups at the 1,3,6,8-positions of the pyrene core. Its molecular formula is C₄₈H₃₀N₄, with a molecular weight of 662.78 g/mol . The acetonitrile substituents introduce strong electron-withdrawing character, enhancing its utility in optoelectronic applications such as electrochemiluminescence (ECL) and covalent organic frameworks (COFs) .

Properties

IUPAC Name

2-[4-[3,6,8-tris[4-(cyanomethyl)phenyl]pyren-1-yl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4/c49-25-21-31-1-9-35(10-2-31)43-29-44(36-11-3-32(4-12-36)22-26-50)40-19-20-42-46(38-15-7-34(8-16-38)24-28-52)30-45(37-13-5-33(6-14-37)23-27-51)41-18-17-39(43)47(40)48(41)42/h1-20,29-30H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPFIQPUISHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile (CAS Number: 2757083-07-9) is a complex organic compound belonging to the family of pyrene derivatives. Its unique structure, featuring a pyrene core and multiple acetonitrile groups, suggests potential applications in various fields, particularly in biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C48H30N4\text{C}_{48}\text{H}_{30}\text{N}_{4}

This molecular formula indicates that the compound consists of 48 carbon atoms, 30 hydrogen atoms, and 4 nitrogen atoms. The presence of multiple aromatic rings contributes to its stability and potential for electronic interactions.

Physical Properties

PropertyValue
Molecular Weight662.78 g/mol
AppearanceBrown to orange powder/crystals
Purity>97%
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various mechanisms:

  • Fluorescent Properties : The pyrene moiety exhibits strong fluorescence, which can be utilized in bioimaging and tracking cellular processes.
  • Electron Transfer : The compound may facilitate electron transfer reactions due to its conjugated structure, making it a candidate for applications in photodynamic therapy.
  • Binding Affinity : Studies suggest that the compound may bind to specific proteins or nucleic acids, potentially influencing their activity.

Pharmacological Studies

Several studies have investigated the pharmacological effects of similar pyrene derivatives. While specific data on the tetraacetonitrile variant is limited, insights can be drawn from related compounds:

  • Anticancer Activity : Pyrene derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some studies indicate that pyrene-based compounds possess antimicrobial properties against a range of pathogens.
  • Neuroprotective Effects : Research suggests potential neuroprotective effects due to antioxidant properties associated with pyrene derivatives.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of pyrene derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Evaluation

In another investigation published in Bioorganic & Medicinal Chemistry Letters, researchers assessed the antimicrobial efficacy of various pyrene derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives inhibited bacterial growth effectively.

Study 3: Neuroprotective Mechanisms

A study highlighted in Neuroscience Letters explored the neuroprotective effects of pyrene derivatives in a rat model of ischemic stroke. The findings suggested that these compounds reduced oxidative stress markers and improved neurological function post-stroke.

Scientific Research Applications

Structural Overview

This compound features a pyrene core linked to multiple benzene rings and acetonitrile groups. The molecular formula can be denoted as C48H30N4C_{48}H_{30}N_4 with a molecular weight of approximately 662.78 g/mol. The arrangement of these groups contributes to its electronic properties and stability.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a significant area of research where this compound is utilized as a ligand. The large surface area and stability make it an ideal candidate for creating porous materials that can be used in gas storage and separation processes.

PropertyValue
Surface AreaHigh
StabilityExcellent
CrystallinityHigh

Case Study : Research has shown that pyrene-based ligands can enhance the efficiency of COFs in catalysis, particularly for photo-reductive reactions. For instance, the compound has been used in the effective photo-reductive dehalogenation of phenacyl bromide derivatives .

Photonic Applications

The pyrene moiety is known for its luminescent properties, making it suitable for applications in photonics. The incorporation of this compound into materials can lead to enhanced fluorescence and light-harvesting capabilities.

Case Study : A study demonstrated that incorporating pyrene derivatives into polymer matrices significantly improved their optical properties, leading to potential applications in organic light-emitting diodes (OLEDs) and solar cells .

Biological Applications

The compound's unique structure allows for potential applications in biomedicine, particularly in drug delivery systems and bioimaging.

Case Study : Research indicates that pyrene derivatives can be conjugated with therapeutic agents to improve their solubility and bioavailability. In one study, a pyrene-based drug delivery system showed enhanced cellular uptake and targeted delivery of anticancer drugs .

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Pyrene derivatives are widely studied for their fluorescence and electronic properties. Key comparisons include:

Compound Name Substituents Quantum Yield (Φf) Key Properties Applications References
Target Compound Benzene-4,1-diyl + acetonitrile Under study High electron affinity, ECL activity ECL sensors, COFs
1,3,6,8-Tetraphenylpyrene (TPPy) Phenyl groups 0.90 (cyclohexane) Deep-blue emission, suppressed π-stacking OLEDs
Triazole-substituted Pyrene (Compound C) 1,8-Triazole; 3,6-Benzyl/decyl 0.25–0.45 Metal coordination, solvatochromism Chemosensors
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline (TAEPy) Ethynylaniline N/A High crystallinity, COF integration Photocatalysis, COFs

Key Findings :

  • TPPy exhibits superior quantum yields (Φf = 0.90) due to steric hindrance from phenyl groups, which reduce π-stacking . In contrast, triazole-substituted derivatives show lower Φf (0.25–0.45) but enable metal-ion sensing via coordination .
  • TAEPy leverages ethynylaniline groups for COF synthesis, highlighting how substituent choice dictates material porosity and catalytic activity .

Electronic and Application-Specific Behavior

  • Electron Affinity : The acetonitrile groups in the target compound increase electron affinity, making it suitable for ECL systems where redox stability is critical .
  • COF Integration : Unlike TAEPy, which forms COFs via amine linkages, the target compound’s nitrile groups may enable alternative bonding modes (e.g., coordination with transition metals) .
  • Biosensing : Comparatively, ethene-tetrayl analogs like EBTAC (tetraacetic acid substituents) excel in aggregation-induced emission (AIE) for alkaline phosphatase detection .

Preparation Methods

Synthesis of Tetrabromopyrene Intermediate

Regioselective bromination of pyrene at the 1,3,6,8-positions is critical. Source details a method using iron powder catalysis in CH2Cl2 with excess bromine (6.0 equiv.), yielding 1,3,6,8-tetrabromopyrene in 90% yield (Table 1). The tert-butyl groups at the 2,7-positions act as blocking agents to direct bromination to the desired sites.

Table 1: Bromination Conditions for Pyrene Functionalization

ReagentCatalystSolventTemperatureYield (%)
Br2 (6.0 equiv.)FeCH2Cl2RT90

Suzuki-Miyaura Cross-Coupling

The tetrabromopyrene intermediate undergoes Suzuki coupling with 4-(cyanomethyl)phenylboronic acid. Source highlights the use of Pd(PPh3)4 as a catalyst and K2CO3 as a base in a toluene/water mixture, achieving 75–85% yield. Microwave-assisted conditions (120°C, 30 min) enhance efficiency.

Critical Parameters :

  • Molar Ratio : 1:4.2 (tetrabromopyrene : boronic acid) for complete substitution.

  • Oxygen-Free Environment : Prevents catalyst deactivation.

Alternative Route via Tetrabenzaldehyde Intermediate

Source describes 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde as a precursor. Conversion to acetonitrile involves:

  • Knoevenagel Condensation : Reacting aldehydes with malononitrile in the presence of ammonium acetate (80°C, 12 h).

  • Cyanoethylation : Using trimethylsilyl cyanide (TMSCN) and zinc iodide, yielding 70–78% acetonitrile product.

Key Reaction Mechanisms

Electrophilic Aromatic Substitution

Bromination of pyrene proceeds via electrophilic attack facilitated by FeBr3 (generated in situ from Fe and Br2). The tert-butyl groups at the 2,7-positions sterically hinder substitution at adjacent sites, directing bromine to the 1,3,6,8-positions.

Suzuki Coupling Mechanism

The Pd(0) catalyst undergoes oxidative addition with tetrabromopyrene, followed by transmetallation with the boronic acid. Reductive elimination forms the C–C bond, attaching the benzene-acetonitrile units.

Cyanoethylation of Aldehydes

Aldehyde groups react with TMSCN in a nucleophilic addition, where ZnI2 activates the carbonyl group. Subsequent hydrolysis yields the nitrile:
RCHO+TMSCNZnI2RCH(OSiMe3)CNH2ORCH2CN\text{RCHO} + \text{TMSCN} \xrightarrow{\text{ZnI}_2} \text{RCH(OSiMe3)CN} \xrightarrow{\text{H2O}} \text{RCH2CN}

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Aromatic protons of pyrene appear as multiplet signals at δ 8.2–8.5 ppm, while benzyl cyanide protons resonate at δ 3.9–4.1 ppm.

  • 13C NMR : Nitrile carbons are observed at δ 118–120 ppm, confirming successful functionalization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 662.8 (C48H30N4).

X-ray Crystallography

Single-crystal analysis (Source ) reveals a planar pyrene core with benzene rings oriented at 60° dihedral angles, optimizing π-conjugation.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for verifying the structural integrity of this compound post-synthesis?

Answer:
After synthesis, use ¹H/¹³C NMR to confirm the presence of acetonitrile (-C≡N) protons (δ ~3.0–3.5 ppm) and aromatic pyrene/benzene signals (δ ~7.5–8.5 ppm). FTIR can validate the C≡N stretch (~2240 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). For crystallinity, powder X-ray diffraction (PXRD) should match simulated patterns from single-crystal data or computational models (e.g., Materials Studio). Elemental analysis (C, H, N) must align with the theoretical formula (C₄₈H₃₀N₄; MW: 662.78 g/mol) within ±0.3% deviation .

Advanced: How do the electron-withdrawing acetonitrile groups influence the photophysical properties of pyrene when incorporated into covalent organic frameworks (COFs)?

Answer:
The acetonitrile substituents reduce the π-electron density of the pyrene core, leading to a bathochromic shift in UV-Vis absorption (e.g., λmax ~450–500 nm vs. ~350–400 nm for unsubstituted pyrene) and quenched fluorescence due to enhanced intersystem crossing. To quantify this, measure quantum yields (Φ) via integrating sphere methods and compare with non-acetonitrile analogs. Time-resolved fluorescence can reveal shorter lifetimes (τ < 5 ns) due to increased non-radiative decay. Computational studies (TD-DFT) should model HOMO-LUMO gaps and charge-transfer pathways .

Basic: Which solvent systems are optimal for dissolving this compound in solution-phase reactions?

Answer:
The compound is sparingly soluble in polar aprotic solvents like DMF or DMSO (<1 mg/mL at 25°C) due to its rigid tetraacetonitrile-pyrene core. For reactions, use anhydrous THF with sonication (30–60 min) or heated (50–60°C) chloroform:acetonitrile (9:1 v/v) mixtures. Precipitation in methanol or hexanes confirms purity. Always store under inert gas (N₂/Ar) at room temperature to prevent hydrolysis .

Advanced: How can researchers design metal-organic frameworks (MOFs) with this linker to achieve high surface areas (>3000 m²/g) and hydrothermal stability?

Answer:
Combine the pyrene-acetonitrile linker with zirconium oxoclusters (Zr₆O₄(OH)₄) due to their high connectivity (12-coordinate nodes) and stability. Use modulated synthesis (e.g., benzoic acid as modulator) to control nucleation and defect formation. Solvothermal conditions (120°C, 48h in DMF/formic acid) yield isoreticular frameworks with pore sizes >20 Å. Characterize surface area via N₂ adsorption at 77 K (BET model) and test stability by refluxing in water (24h) or pH 2–12 solutions. Compare with MIL-101(Cr) or UiO-66 analogs for benchmarking .

Basic: What purification techniques are effective for removing unreacted precursors or byproducts?

Answer:
After Suzuki-Miyaura coupling (common for pyrene-benzene linkages), perform column chromatography (silica gel, hexane:ethyl acetate gradient) to separate unreacted boronic esters. For acetonitrile byproducts (e.g., cyanide salts), wash with 0.1 M HCl followed by neutralization. Recrystallize from toluene:acetonitrile (3:1) to isolate pure product (mp >300°C). Monitor purity via HPLC-MS (C18 column, acetonitrile:H₂O mobile phase) .

Advanced: How can discrepancies in reported fluorescence quantum yields (Φ) for pyrene derivatives be resolved methodologically?

Answer:
Discrepancies often arise from solvent polarity, oxygen quenching, or excitation wavelength. Standardize measurements by:

  • Degassing samples via freeze-pump-thaw cycles (3×).
  • Using integrating spheres with monochromatic excitation (e.g., 365 nm).
  • Referencing to Rhodamine 6G (Φ = 0.94 in ethanol) or quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄).
  • Reporting excitation-emission matrix (EEM) profiles to identify aggregation-induced effects. Cross-validate with transient absorption spectroscopy to rule out triplet-state contributions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Wear nitrile gloves , safety goggles, and a lab coat due to hazards (H302/H315/H319/H335). Use in a fume hood to avoid inhalation of acetonitrile vapors (TLV 20 ppm). In case of skin contact, wash with soap/water for 15 min. For spills, absorb with vermiculite and dispose as hazardous waste (UN# not classified). Store in sealed containers under inert gas, away from oxidizers .

Advanced: What computational approaches predict the charge-transport properties of this compound in organic electronics?

Answer:
Perform DFT calculations (B3LYP/6-31G)to map frontier molecular orbitals and calculate reorganization energies (λ ~0.3–0.5 eV for pyrene derivatives). Use Marcus theoryto estimate hole/electron mobility (μ ~10⁻³ cm²/Vs). For bulk properties, apply molecular dynamics (MD)simulations with OPLS-AA forcefields to model π-π stacking distances (3.4–3.6 Å). Compare predicted conductivity (σ ~10⁻⁵ S/cm) with four-probe measurements* on thin-film devices .

Basic: How does the compound’s purity (>96%) impact its performance in optoelectronic applications?

Answer:
Impurities (>4%)—such as unreacted benzene diacetonitrile or pyrene oligomers—act as charge traps , reducing photoluminescence intensity and device efficiency (e.g., OLED external quantum efficiency <5%). Purify via sublimation (200–250°C, 10⁻³ mbar) or preparative HPLC (C18 column, 70% acetonitrile in H₂O). Verify purity with DSC (sharp melting endotherm ±2°C) .

Advanced: What strategies mitigate framework interpenetration in COFs synthesized with this tetraacetonitrile linker?

Answer:
Interpenetration is minimized by:

  • Steric hindrance : Use bulky co-monomers (e.g., 1,3,5-tris(4-formylphenyl)benzene).
  • Solvent selection : Low-polarity solvents (mesitylene:dioxane) slow nucleation.
  • Template-assisted synthesis : Add polystyrene beads (500 nm pores) to direct growth.
    Characterize via gas adsorption (type IV isotherm for mesopores) and TEM tomography to confirm single-framework domains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile
Reactant of Route 2
Reactant of Route 2
2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile

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